N-[4-(Heptyloxy)benzoyl]glycine
Overview
Description
N-[4-(Heptyloxy)benzoyl]glycine is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a heptyloxy group attached to the benzoyl moiety, which is further linked to a glycine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Heptyloxy)benzoyl]glycine typically involves the reaction of 4-(heptyloxy)benzoic acid with glycine in the presence of coupling agents. One common method is the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of 4-(heptyloxy)benzoic acid and the amino group of glycine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Heptyloxy)benzoyl]glycine can undergo various chemical reactions, including:
Oxidation: The heptyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to form the corresponding alcohol.
Substitution: The heptyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides (RO⁻) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(heptyloxy)benzaldehyde or 4-(heptyloxy)benzoic acid.
Reduction: Formation of 4-(heptyloxy)benzyl alcohol.
Substitution: Formation of various alkoxy-substituted benzoyl glycine derivatives.
Scientific Research Applications
N-[4-(Heptyloxy)benzoyl]glycine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(Heptyloxy)benzoyl]glycine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The heptyloxy group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets. The benzoyl and glycine moieties can participate in hydrogen bonding and other interactions with biological macromolecules, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Methoxy)benzoyl]glycine
- N-[4-(Ethoxy)benzoyl]glycine
- N-[4-(Butoxy)benzoyl]glycine
Uniqueness
N-[4-(Heptyloxy)benzoyl]glycine is unique due to the presence of the heptyloxy group, which imparts distinct physicochemical properties compared to its shorter alkoxy analogs. The longer heptyloxy chain can enhance the compound’s hydrophobicity, potentially affecting its solubility, membrane permeability, and interaction with hydrophobic regions of biological targets. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
IUPAC Name |
2-[(4-heptoxybenzoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-3-4-5-6-11-21-14-9-7-13(8-10-14)16(20)17-12-15(18)19/h7-10H,2-6,11-12H2,1H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSABJRVELOBTBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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